Chromatographic Resolution: Distinguishing 5-Ethyl-2(3H)-furanone from Dihydro-analogs
The 5-ethyl-2(3H)-furanone compound can be unambiguously distinguished from its fully saturated analog, 5-ethyldihydro-2(3H)-furanone (γ-caprolactone, CAS 695-06-7), a common co-occurring or mis-specified compound. The difference in molecular weight (112.13 vs 114.14 g/mol) is a primary differentiator in mass spectrometry, and distinct Kovats Retention Indices (RI) provide a clear basis for chromatographic separation [1].
| Evidence Dimension | Molecular Weight & GC Retention |
|---|---|
| Target Compound Data | Molecular Weight: 112.13 g/mol; Multiple RI values available [1]. |
| Comparator Or Baseline | 5-ethyldihydro-2(3H)-furanone (γ-caprolactone, CAS 695-06-7). Molecular Weight: 114.14 g/mol [2]. |
| Quantified Difference | Difference in molecular weight: 2.01 g/mol. |
| Conditions | GC-MS analysis and Kovats Retention Index determination. |
Why This Matters
This quantifiable difference is essential for procurement to ensure the correct unsaturated 5-ethyl-2(3H)-furanone is supplied, not the more common saturated dihydro-derivative, which may have different reactivity and flavor profiles.
- [1] Pherobase. The Kovats Retention Index: 5-Ethylfuran-2(3H)-one (C6H8O2). View Source
- [2] National Institute of Standards and Technology (NIST). 2(3H)-Furanone, 5-ethyldihydro-. NIST Chemistry WebBook, SRD 69. View Source
